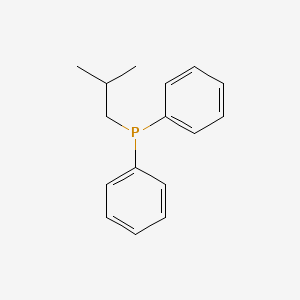
Isobutyldiphenylphosphine
Cat. No. B8481396
M. Wt: 242.29 g/mol
InChI Key: ZMCQDWVJSMTPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04668823
Procedure details


265 ml of a 1.8 Molar titrated solution of 477 mmoles of isobutylmagnesium iodide in ether was added dropwise to a stirred solution of 85.35 g (476.8 mmoles) of phenyldichlorophosphine in 750 ml of anhydrous ether, maintained at -25° C. under an inert atmosphere. After stirring for 15 minutes at a temperature of -25° C., the reaction mixture was allowed to gradually warm to a temperature of 0° C. 308 ml of a 2.01 Molar solution of 620 mmoles of phenylmagnesium bromide in ether was added dropwise at a temperature of between 0° C. and +10° C., then the solution was warmed to reflux for one-half hour. The mixture was then hydrolyzed. Distillation yielded an impure isobutyldiphenylphosphine. 31P-NMR δ=-20.66 ppm (relative intensity 999.96), δ=-5.88 ppm (relative intensity 26.64 probably triphenylphosphine), δ=-34.23 ppm (relative intensity 74.75, probably diisobutylphenylphosphine), and δ=-60.57 ppm (relative intensity 123.65, probably (phenyl)(i-butyl)PH), BP=97°-101° C. at 0.15 torr.
Name
isobutylmagnesium iodide
Quantity
477 mmol
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([Mg]I)[CH:2]([CH3:4])[CH3:3].[C:7]1([P:13](Cl)Cl)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:16]1([Mg]Br)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CCOCC>[CH2:1]([P:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH:2]([CH3:4])[CH3:3]
|
Inputs


Step One
|
Name
|
isobutylmagnesium iodide
|
|
Quantity
|
477 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)[Mg]I
|
Step Two
|
Name
|
|
|
Quantity
|
85.35 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(Cl)Cl
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Three
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
620 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 15 minutes at a temperature of -25° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to gradually warm to a temperature of 0° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was warmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for one-half hour
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)C)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

